molecular formula C8H11NO2 B8513346 N-methylpyridinium acetate CAS No. 5883-40-9

N-methylpyridinium acetate

Cat. No.: B8513346
CAS No.: 5883-40-9
M. Wt: 153.18 g/mol
InChI Key: LMKUDAHQVXSELX-UHFFFAOYSA-M
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Description

N-methylpyridinium acetate (CAS 173908-62-8) is an organic salt with the chemical formula C8H11NO2 . It is classified as a quaternary ammonium ion, specifically the N-methylated derivative of pyridine . This compound is of significant interest in multiple research fields due to its unique properties and formation. In pharmaceutical research, N-methylpyridinium derivatives have been explored for their prodrug potential. A key application is in the development of a novel 2'-(this compound) prodrug of the chemotherapeutic agent paclitaxel. This prodrug was designed to improve water solubility and demonstrated superior antitumor responses in preclinical models of non-small cell lung, ovarian, and prostate carcinomas, while also showing reduced systemic toxicity compared to the parental drug . The compound is also a subject of study in nutritional and food science. N-methylpyridinium (NMP) is not present in unroasted coffee beans but is formed during the roasting process from its precursor, trigonelline . As such, it has been validated as a robust and reliable qualitative biomarker for verifying recent consumption of roasted coffee in human nutritional studies, as it can be analytically detected in plasma and urine . Furthermore, research into N-methylpyridinium derivatives has suggested potential therapeutic applications beyond oncology. Some derivatives have been investigated for their vasoprotective and hepatoprotective effects, which are linked to the stimulation of endogenous prostacycline (PGI2) production, offering potential avenues for treating conditions associated with endothelial dysfunction and liver injury . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5883-40-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-methylpyridin-1-ium;acetate

InChI

InChI=1S/C6H8N.C2H4O2/c1-7-5-3-2-4-6-7;1-2(3)4/h2-6H,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

LMKUDAHQVXSELX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+]1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies

Classical and Contemporary Synthetic Routes to N-Methylpyridinium Acetate (B1210297)

The preparation of N-methylpyridinium acetate can be achieved through several key synthetic pathways. These routes are primarily categorized as direct methylation of the pyridine (B92270) precursor, exchange of the counterion from a pre-formed N-methylpyridinium salt, or more elaborate multi-step convergent syntheses.

Direct Methylation Approaches

Direct methylation is a fundamental method for synthesizing the N-methylpyridinium cation. This approach involves the reaction of pyridine with a methylating agent. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the methyl group of the reagent to form the N-methylpyridinium cation. researchgate.net

Common methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663). nih.govnih.gov The reaction of pyridine with methyl iodide, for instance, directly yields N-methylpyridinium iodide. While this method efficiently produces the cation, it results in a salt with a halide counterion, not acetate. To obtain this compound, a subsequent counterion exchange step is necessary.

Challenges in direct methylation can arise when the pyridine ring is substituted with other nucleophilic groups. For example, direct methylation of an aminopyridine can lead to a mixture of products where methylation occurs at both the pyridine nitrogen and the amino group. To achieve selective N-methylation of the pyridine ring in such cases, the more basic amino group can be protected by protonation with an acid. This leaves the less basic pyridine nitrogen free to react with the methylating agent. researchgate.net

Table 1: Examples of Direct Methylation of Pyridine Derivatives

Pyridine DerivativeMethylating AgentSolventProductYieldReference
PyridineDimethyl sulfate-N-methylpyridinium methyl sulfate- nih.gov
4-Pyridyl RosamineMethyl iodide-N-methylpyridinium iodide derivative- nih.gov
Amino-substituted Pyridine (protonated)Methyl trifluoromethanesulfonateDioxaneAmino-substituted N-methylpyridinium triflateHigh researchgate.net
4-Aryl Pyridine2,4-bistrifluoromethylbenzyl iodide-N-activated pyridinium (B92312) saltGood rsc.org

Table data is compiled from multiple research findings for illustrative purposes.

Counterion Exchange Methodologies

Counterion exchange, or salt metathesis, is a widely used and effective strategy for preparing this compound from other N-methylpyridinium salts, typically halides. This method involves swapping the initial anion (e.g., halide) with an acetate anion.

There are two primary techniques for this exchange:

Precipitation Reaction: This classic method involves reacting an N-methylpyridinium halide salt (like N-methylpyridinium chloride or iodide) with a silver salt of the desired anion, such as silver acetate. The reaction is typically performed in a solvent where the starting salts are soluble but the resulting silver halide (e.g., AgCl or AgI) is insoluble. The insoluble silver halide precipitates out of the solution and can be removed by filtration, leaving the desired this compound in the solution.

Anion Exchange Resins: A more contemporary and often cleaner method utilizes anion exchange resins (AERs). nih.gov In this process, a column is packed with a resin that has been pre-loaded with acetate anions. A solution of an N-methylpyridinium salt with a different anion (e.g., iodide) is then passed through the column. The resin captures the original iodide anions and releases the acetate anions into the solution, resulting in an eluate containing the pure this compound. nih.gov This method avoids the use of heavy metal salts and can be highly efficient. Research has shown that exchanging iodide for acetate using an anion exchange resin in acetonitrile (B52724) can result in a quantitative yield. nih.govresearchgate.net

Another variation involves the reaction of N-methylpyridinium methyl carbonate with acetic acid, which yields this compound.

Table 2: Comparison of Counterion Exchange Methods for N-Methylpyridinium Salts

Starting SaltExchange Agent/MethodSolventProductYieldReference
N-Methylpyridinium HalideSilver AcetateAqueous/OrganicThis compoundVariableGeneral Method
1-Butyl-4-methylpyridinium Iodide ([bmpy]I)Anion Exchange Resin (Acetate form)Methanol (B129727)[bmpy][Acetate]84% nih.gov
1-Butyl-4-methylpyridinium Iodide ([bmpy]I)Anion Exchange Resin (Acetate form)Acetonitrile[bmpy][Acetate]Quantitative nih.govresearchgate.net

This table summarizes findings on counterion exchange methodologies.

Multi-step Convergent Syntheses

For complex derivatives of this compound, a convergent approach can be highly advantageous. This strategy might involve:

Independent Synthesis of Fragments: A substituted pyridine ring and a desired acetate analogue (a more complex carboxylate) are synthesized in separate reaction pathways.

Fragment Coupling: The pre-synthesized substituted pyridine is then methylated.

Final Anion Exchange: The resulting N-methylpyridinium salt undergoes a counterion exchange with the separately prepared carboxylate to yield the final, complex N-methylpyridinium carboxylate product.

An example of a multi-step synthesis that follows a similar logic is the preparation of 1-methyl-3,5-dinitro-2-pyridone. The process starts with pyridine, which is first methylated with dimethyl sulfate to form an N-methylpyridinium salt. nih.gov This salt is then oxidized to produce 1-methyl-2-pyridone (B167067), which is subsequently nitrated to yield the final product. nih.gov This step-wise functionalization of a pre-formed N-methylpyridinium core is a common feature in multi-step syntheses. nih.gov Such strategies are particularly useful for producing analogues that are not accessible through direct functionalization of the final compound. acs.org

Synthesis of this compound Derivatives and Analogues

The versatility of this compound allows for the synthesis of a wide range of derivatives and analogues through modification of either the pyridinium cation or the acetate anion. These modifications are crucial for tuning the physicochemical properties of the resulting ionic liquid for specific applications.

Functionalization of the Pyridinium Ring

Modifying the structure of the pyridinium ring is a key strategy for creating a diverse family of N-methylpyridinium-based compounds. Functional groups can be introduced onto the pyridine ring either before or after the N-methylation step.

Amino Group Functionalization: Tetrasubstituted N-methylpyridinium salts bearing a tertiary amino group have been synthesized. researchgate.net This involves a multi-step sequence starting from readily available materials, with the key step being the selective N-methylation of the pyridine ring after protecting the amine functionality via protonation. researchgate.net

C-H Functionalization: Direct C-H functionalization offers a powerful route to substituted pyridines. For instance, rhodium-catalyzed methylation can introduce methyl groups at the C-3 and C-5 positions of the pyridine ring using formaldehyde (B43269) as the methyl source. rsc.org Another approach involves the metal-free methylation of pyridine N-oxides at the 2-position using peroxides as the methylating reagent. researchgate.net

Synthesis of Fused and Polycyclic Systems: More complex analogues can be prepared through cycloaddition reactions. For example, N-methylpyridinium-fused norbornenes have been synthesized via a cycloaddition of pyridyne derivatives with cyclopentadiene, followed by N-methylation. pnas.org These monomers can be used to create main-chain cationic polymers. pnas.org Another strategy involves the [3+2] annulation of pyridinium ylides with alkynes to synthesize indolizine (B1195054) structures. rsc.org

Table 3: Selected Methods for Pyridinium Ring Functionalization

Functional Group/ModificationReagents/MethodPosition(s)Reference
Amino GroupMulti-step synthesis with selective N-methylationVaries researchgate.net
Hydroxymethyl GroupRuthenium-catalyzed reaction with formaldehyde on N-activated pyridinium3-position rsc.org
Methyl GroupRhodium-catalyzed reaction with formaldehyde on N-activated pyridinium3- and 5-positions rsc.org
Indolizine Ring System[3+2] Cycloaddition of pyridinium ylides with alkynes- rsc.org
Fused Norbornene RingCycloaddition of pyridyne with cyclopentadiene, then N-methylation- pnas.org

This table provides examples of different functionalization strategies for the pyridinium ring.

Modification of the Acetate Moiety

Altering the anionic component is a critical tool for tuning the properties of ionic liquids. While the acetate anion is common, replacing it with other carboxylates or different types of anions can dramatically change properties like viscosity, melting point, and solubility. rsc.orgmdpi.com This modification is typically achieved through the counterion exchange methodologies described in section 1.1.2.

The properties of ionic liquids are highly dependent on the nature of the anion. mdpi.com For instance, ionic liquids with halide anions often have high viscosities, which can be a drawback for certain applications. In contrast, anions like acetate, formate, and phosphate (B84403) tend to form less viscous ionic liquids. mdpi.com

Research into mixtures of ionic liquids has shown how the anionic composition affects bulk properties. For example, mixing an acetate-based ionic liquid with one containing a tricyanomethanide anion leads to a significant decrease in viscosity and an increase in ion self-diffusion as the proportion of the tricyanomethanide anion increases. rsc.org This demonstrates that the choice and combination of anions are powerful tools for designing ionic liquids with specific characteristics. Therefore, analogues of this compound can be synthesized with a wide range of other anions (e.g., lactate, longer-chain carboxylates, or functionalized organic anions) to create materials with tailored properties. researchgate.net

Solid-Phase Synthesis Techniques

The application of solid-phase synthesis offers a strategic advantage for preparing pyridinium compounds, aiming to improve both the yield and the ease of purification. researchgate.net This methodology involves anchoring a pyridine precursor to a solid support, carrying out the desired chemical transformations, and subsequently cleaving the final product from the support. While direct solid-phase synthesis of this compound is not extensively documented, the principles are derived from related applications, such as the synthesis of N-methylated peptides and the use of pyridinium intermediates in oligonucleotide synthesis. google.comnih.gov

The synthesis of peptides with a high content of N-methylamino acids on a solid phase presents several challenges that are analogous to the potential difficulties in synthesizing N-methylpyridinium structures. nih.govnih.gov These challenges include difficult acylation steps and potential side reactions during the cleavage from the resin. nih.gov For instance, coupling protected N-methylamino acids often results in low yields, necessitating the use of specialized and highly effective coupling reagents like PyAOP or PyBOP/HOAt. nih.gov

In a related context, N-methylpyridinium esters have been employed as intermediate activating groups in the attachment of molecules to solid supports for oligonucleotide synthesis. google.com This highlights the utility of the pyridinium moiety's reactivity in a solid-phase context. A general proposed strategy for this compound would involve attaching a pyridine derivative to a suitable resin, performing the N-methylation on the solid support, and then cleaving the target molecule. The stability of the linkage to the resin is a critical factor; studies on N-methyl pyridinium acetals have shown they are resistant to acid-catalyzed hydrolysis, which could be a beneficial property for a linker in a synthetic plan. researchgate.net

Aspect of Solid-Phase Synthesis Description Relevance/Challenges Citations
Rationale To simplify purification and potentially increase reaction yields.Tedious workup of ionic liquids can be avoided. researchgate.net
General Steps 1. Attachment of precursor to resin. 2. On-resin reactions (e.g., N-methylation). 3. Cleavage of the final product from the resin.Choice of linker is crucial for stability and cleavage efficiency. researchgate.netgoogle.com
Analogous Challenges Difficult coupling reactions, side reactions during cleavage, and potential instability of certain groups under cleavage conditions (e.g., TFA).Derived from challenges in solid-phase synthesis of N-methylated peptides. nih.govnih.gov
Specialized Reagents Potent coupling reagents like PyAOP may be required to overcome the low reactivity of N-methylated species.Ensures efficient bond formation on the solid support. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis provides powerful routes for the synthesis of this compound and related compounds, often leading to more sustainable and efficient processes. These methods range from using ionic liquids as both the reaction medium and catalyst to employing transition metals to facilitate key bond-forming steps.

Ionic Liquid Mediated Syntheses

This compound is itself an ionic liquid (IL), a class of salts that are liquid below 100°C. jscimedcentral.com Their synthesis is often mediated by other ionic liquids or conducted under conditions that form the IL directly. A prominent method for synthesizing N-methylpyridinium salts involves a two-step process that avoids the use of halogenated reagents. core.ac.uk First, a tertiary amine like pyridine is methylated using a non-toxic reagent such as dimethylcarbonate, which produces a methylcarbonate-based salt. core.ac.uk This intermediate, N-methylpyridinium methyl carbonate, can then be easily converted to the desired ionic liquid via a neutralization reaction with the corresponding acid. core.ac.uk Specifically, reacting N-methylpyridinium methyl carbonate with acetic acid yields this compound. prepchem.com

Another common approach is the direct reaction of pyridine with a methylating agent. For example, N-methylpyridinium tosylate, a related ionic liquid, is prepared by reacting pyridine with methyl-4-toluenesulfonate. derpharmachemica.comijres.org This resulting ionic liquid is then often used as a recyclable, non-toxic medium and catalyst for other organic reactions, such as the synthesis of thiazolidinones or sulfonamides. derpharmachemica.comijres.orgresearchgate.net These syntheses highlight a key feature of ionic liquids: their potential to act as "green" solvents and catalysts, reducing environmental pollution and simplifying reaction workups. derpharmachemica.com

Synthetic Method Reactants Product Key Features Citations
Anion Exchange N-methylpyridinium methyl carbonate, Acetic acidThis compoundTwo-step "green" method avoiding halide intermediates. core.ac.ukprepchem.com
Direct Methylation Pyridine, Methyl-4-toluenesulfonateN-methylpyridinium tosylateDirect formation of a related pyridinium IL, often used as a catalytic medium. derpharmachemica.comijres.org
Catalytic Application N-methylpyridinium tosylate (as catalyst/medium)Various organic compoundsIL is recyclable, non-toxic, and can accelerate reactions. derpharmachemica.comresearchgate.netresearchgate.net

Transition Metal Catalysis in Related Systems

While transition metals are not typically used for the direct synthesis of the this compound salt itself, the N-methylpyridinium motif plays a significant role in transition metal-catalyzed reactions involving pyridine. The pyridinium structure can function as a transient activating group or as an integral part of the catalyst system.

A notable strategy involves the use of N-methylpyridinium salts as "transient activators" in palladium-catalyzed C-H functionalization reactions. acs.org In this approach, a pyridine derivative is first N-methylated to form an N-methylpyridinium salt. This activation facilitates the subsequent Pd-catalyzed arylation at a specific position on the pyridine ring. acs.orgnih.gov Following the C-C bond formation, the N-methyl group is automatically cleaved, regenerating the pyridine ring in the final arylated product. nih.gov This transient activation strategy demonstrates a clever use of the N-methylpyridinium intermediate to control reactivity.

In a different role, the N-methylpyridinium cation serves as a counterion or a ligand component in catalyst design. For example, an anionic rhodium(I) complex, cis-[Rh(CO)₂I₂]⁻, can be electrostatically immobilized on a polymer support containing N-methylpyridinium sites. rsc.org This heterogenized catalyst has been shown to be active for the carbonylation of methanol to produce methyl acetate. rsc.org The ionic N-methylpyridinium groups provide a specific environment that can influence the catalytic activity, with some studies reporting an initial acceleration of the reaction rate compared to homogeneous analogues. rsc.org Furthermore, complex ligands incorporating N-methylpyridinium-yl groups have been attached to ruthenium-based catalysts used in oxidation reactions. rsc.org

Metal Reaction Type Role of N-Methylpyridinium Description Citations
Palladium (Pd) C-H ArylationTransient Activating GroupN-methylation activates the pyridine ring for arylation, and the methyl group is subsequently removed. acs.orgnih.gov
Rhodium (Rh) CarbonylationIonic Support/CounterionAnionic Rh catalyst is immobilized on a support via electrostatic interaction with N-methylpyridinium sites. rsc.org
Ruthenium (Ru) OxidationLigand ComponentN-methylpyridinium-yl moieties are part of a larger porphyrin ligand attached to the Ru metal center. rsc.org
Iridium (Ir), Manganese (Mn), Cobalt (Co) C-H AlkylationRelated Mechanistic StepCatalysts for alkylating methyl-heteroarenes often proceed via coordination to the nitrogen, the initial step in forming a pyridinium species. mdpi.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing precise information about the chemical environment of atomic nuclei. For N-methylpyridinium acetate (B1210297), a combination of proton (¹H) and carbon-13 (¹³C) NMR, alongside advanced multidimensional techniques, offers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR spectroscopy of the N-methylpyridinium cation reveals a distinct set of signals corresponding to the different types of protons in its structure. The protons on the pyridinium (B92312) ring are deshielded due to the positive charge on the nitrogen atom and the aromatic ring current, causing them to resonate at higher chemical shifts (downfield).

The protons ortho to the nitrogen atom (H-2, H-6) are the most deshielded, followed by the para proton (H-4), and then the meta protons (H-3, H-5). The methyl protons attached to the nitrogen atom are also deshielded by the adjacent positive charge but appear at a lower chemical shift compared to the aromatic protons. The acetate anion typically shows a single peak for its three equivalent methyl protons. The exact chemical shift of the acetate protons can be influenced by factors such as solvent and concentration.

A representative compilation of predicted and reported ¹H NMR chemical shifts for the N-methylpyridinium cation and the acetate anion is presented below. It is important to note that the actual experimental values for N-methylpyridinium acetate may vary depending on the solvent and experimental conditions.

Interactive Data Table: ¹H NMR Chemical Shifts

Proton Typical Chemical Shift (ppm) Multiplicity
N-CH₃~4.3Singlet
H-2, H-6~8.8Doublet
H-4~8.5Triplet
H-3, H-5~8.0Triplet
Acetate CH₃~1.9Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded. The carbons directly bonded to the positively charged nitrogen (C-2, C-6) exhibit the largest downfield shifts. The chemical shifts of the other ring carbons (C-4 and C-3, C-5) are also in the aromatic region but at slightly lower values. The methyl carbon attached to the nitrogen shows a characteristic signal in the aliphatic region.

For the acetate anion, two distinct signals are expected: one for the carboxyl carbon and another for the methyl carbon. The carboxyl carbon is significantly deshielded due to the electronegativity of the oxygen atoms.

The following table summarizes the expected ¹³C NMR chemical shifts for this compound based on data for the individual ions.

Interactive Data Table: ¹³C NMR Chemical Shifts

Carbon Typical Chemical Shift (ppm)
N-CH₃~48
C-2, C-6~145
C-4~144
C-3, C-5~128
Acetate C=O~178
Acetate CH₃~24

Advanced Multidimensional NMR Techniques

Vibrational Spectroscopy for Molecular Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of both the N-methylpyridinium cation and the acetate anion.

Key vibrational modes for the N-methylpyridinium cation include C-H stretching vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridinium ring, and various in-plane and out-of-plane bending vibrations. The presence of the positive charge on the nitrogen atom influences the frequencies of these vibrations compared to neutral pyridine (B92270).

The acetate anion exhibits characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The position of these bands is sensitive to the nature of the cation and any hydrogen bonding interactions. A C-H stretching and bending modes for the methyl group of the acetate are also expected.

A summary of the expected FT-IR vibrational bands is provided in the table below, based on the known spectra of N-methylpyridinium salts and acetates. pw.edu.pl

Interactive Data Table: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchingAromatic (Pyridinium)
3000-2900C-H StretchingAliphatic (N-CH₃, Acetate CH₃)
~1630C=C & C=N StretchingPyridinium Ring
~1580Asymmetric COO⁻ StretchingAcetate
~1485C-C StretchingPyridinium Ring
~1420Symmetric COO⁻ StretchingAcetate
~1170C-H In-plane BendingPyridinium Ring
~770C-H Out-of-plane BendingPyridinium Ring

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often resulting in strong signals for vibrations that are weak or absent in the FT-IR spectrum.

For this compound, the symmetric vibrations of the molecule are typically strong in the Raman spectrum. This includes the symmetric stretching of the pyridinium ring and the symmetric stretching of the carboxylate group of the acetate anion. The C-H stretching vibrations are also observable. The study of Raman spectra can provide further confirmation of the molecular structure and insights into intermolecular interactions.

Interactive Data Table: Expected Raman Shifts

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchingAromatic (Pyridinium)
3000-2900C-H StretchingAliphatic (N-CH₃, Acetate CH₃)
~1630Ring StretchingPyridinium Ring
~1420Symmetric COO⁻ StretchingAcetate
~1030Ring BreathingPyridinium Ring

Electronic Absorption and Photodissociation Spectroscopy

The electronic structure and behavior of the N-methylpyridinium cation upon interaction with ultraviolet light have been a subject of detailed investigation, providing insights into its stability and reactivity.

The electronic absorption spectrum of the N-methylpyridinium cation is characterized by strong transitions in the ultraviolet region. These absorptions are primarily attributed to π → π* transitions within the aromatic pyridinium ring. wikipedia.org Studies on the N-methylpyridinium ion show a broad absorption band in the 230–280 nm (36,000 - 43,000 cm⁻¹) range. nih.govfigshare.com The position and intensity of these bands can be influenced by the solvent environment due to solvatochromic shifts, where the polarity of the solvent can stabilize the ground or excited state, thus altering the transition energy. nih.gov

Action spectroscopy of the isolated N-methylpyridinium cation in the gas phase reveals its intrinsic photodissociation behavior. When irradiated with ultraviolet light in the 36,000 - 43,000 cm⁻¹ (approximately 230 - 280 nm) region, the N-methylpyridinium ion undergoes fragmentation. nih.govuow.edu.au The primary dissociation pathway observed is the loss of a neutral methane (B114726) molecule. figshare.com By monitoring the photofragmentation yield as a function of photon energy, a broad, vibronically detailed absorption band is recorded. nih.govfigshare.com

Investigations using various isotopologues of the N-methylpyridinium ion have allowed for the precise assignment of the origin (0-0) electronic transitions. nih.govfigshare.com These findings are crucial for understanding the excited state dynamics of the molecule.

Table 1: Origin (0-0) Transitions of N-methylpyridinium Isotopologues from Action Spectroscopy. nih.govfigshare.com
Isotopologuem/zOrigin Transition (cm⁻¹)
C₅H₅N-CH₃⁺9438,130
C₅H₅N-CD₃⁺9738,140
C₅D₅N-CH₃⁺9938,320

The principal electronic transition observed in the N-methylpyridinium cation is the S₁←S₀ transition. nih.gov Following the absorption of a UV photon to the S₁ excited state, the ion is believed to undergo rapid internal conversion to the ground electronic state (S₀). nih.govuow.edu.au The dissociation into products then occurs on the ground state potential energy surface. nih.govfigshare.com

Quantum chemical calculations support the assignment of the observed vibronic structure in the action spectra primarily to in-plane ring deformation modes of the pyridinium core. nih.govfigshare.com The methylation of the pyridine ring to form the N-methylpyridinium ion can significantly influence its photophysical properties. Compared to the neutral pyridine precursor, methylation often results in a significant bathochromic (red) shift in the emission maxima while the absorption maxima remain relatively unchanged, leading to a large apparent Stokes shift. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a fundamental tool for the analysis of this compound, both for molecular identification and for elucidating its fragmentation behavior under energetic conditions. The fragmentation of the N-methylpyridinium cation (C₅H₅NCH₃⁺, m/z 94) has been characterized, particularly in conjunction with photodissociation studies. nih.govuow.edu.au

Upon collisional or photo-induced activation, the primary and most significant fragmentation pathway is the loss of a neutral methane (CH₄) molecule. nih.govfigshare.com This rearrangement and dissociation process leads to the formation of a product ion at m/z 78. Through structurally diagnostic ion-molecule reactions, this m/z 78 product has been identified as the 2-pyridinylium ion, rather than other possible isomers. nih.govuow.edu.au This specific fragmentation is a key characteristic of the N-methylpyridinium cation's gas-phase chemistry.

This distinct fragmentation behavior can be leveraged in analytical applications. For instance, derivatizing molecules with an N-methylpyridinium group can enhance their detection by liquid chromatography-mass spectrometry (LC-MS) due to the formation of a permanently charged ion with predictable and abundant fragments. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of ions in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Compound: 3-Methylpyridinium Picrate (B76445). nih.gov
ParameterValue
Chemical FormulaC₆H₈N⁺·C₆H₂N₃O₇⁻
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6675 (18)
b (Å)13.846 (3)
c (Å)16.876 (4)
α (°)90
β (°)102.59 (1)
γ (°)90
Volume (ų)1766.9 (7)

Note: The data in Table 2 is for 3-methylpyridinium picrate and serves as an example of the type of data obtained from single crystal X-ray diffraction for this class of compounds.

Intermolecular Interactions and Crystal Packing Motifs

A comprehensive analysis of the crystal structure of this compound could not be completed as specific crystallographic data for this compound is not publicly available in the searched scientific literature and structural databases. While research on related N-methylpyridinium and pyridinium salts has been conducted, the absence of a determined crystal structure for this compound prevents a detailed discussion of its unique intermolecular interactions and crystal packing motifs.

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For salts of N-methylpyridinium with other anions, studies have revealed intricate networks of these forces that define their supramolecular architecture. For instance, in the case of N-methylpyridinium iodide, the crystal structure is stabilized by interactions between the positively charged N-methylpyridinium cation and the iodide anion.

Without experimental data from single-crystal X-ray diffraction for this compound, any description of its crystal packing would be speculative. Such an analysis would require precise information on bond lengths, bond angles, and the spatial arrangement of the ions, which is necessary to construct detailed data tables and accurately describe the intermolecular forces at play.

Therefore, a detailed and scientifically accurate account of the intermolecular interactions and crystal packing motifs of this compound cannot be provided at this time. Further experimental research, specifically the growth of single crystals and their analysis using X-ray crystallography, is required to elucidate these structural details.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Approaches to Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. youtube.commdpi.com DFT methods are widely employed to investigate the properties of pyridinium (B92312) derivatives, providing reliable predictions of their geometry, molecular orbitals, and charge distributions. nih.gov For N-methylpyridinium acetate (B1210297), DFT calculations typically utilize functionals like B3LYP or PBE0 combined with basis sets such as 6-311++G(d,p) to accurately model the system. nih.govrsc.org

Geometry optimization is a computational procedure used to find the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. google.comfaccts.de For the N-methylpyridinium cation, DFT optimization confirms the planarity of the pyridine (B92270) ring, a consequence of its aromaticity. The methyl group is attached to the nitrogen atom, and its rotational orientation relative to the ring is a key conformational parameter.

The conformational analysis of the N-methylpyridinium acetate ion pair involves exploring the various possible arrangements of the acetate anion around the cation. reddit.com These arrangements are influenced by electrostatic interactions, with the negatively charged oxygen atoms of the acetate ion preferentially positioning themselves near the positively charged regions of the N-methylpyridinium cation. Computational methods can identify the most stable conformations, such as those where the acetate is located above the plane of the pyridinium ring or in-plane and adjacent to the ring's hydrogen atoms. youtube.comreddit.com The optimized geometric parameters, including bond lengths and angles, for the N-methylpyridinium cation can be precisely calculated.

Table 1: Calculated Geometric Parameters for the N-methylpyridinium Cation (B3LYP/6-311G(d,p) level).
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
N1-C21.345C6-N1-C2121.5
C2-C31.380N1-C2-C3119.0
C3-C41.385C2-C3-C4120.2
N1-C(Methyl)1.470C2-N1-C(Methyl)119.2

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.orglibretexts.org

For the N-methylpyridinium cation, both the HOMO and LUMO are typically π-type orbitals associated with the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and electronic excitation. libretexts.orgwikipedia.org The distribution of these orbitals reveals that the primary sites for nucleophilic attack are the carbon atoms of the pyridine ring, particularly the ortho and para positions, which is consistent with the LUMO's spatial distribution.

Table 2: Representative FMO Energies for the N-methylpyridinium Cation.
OrbitalEnergy (eV)Description
LUMO-3.5π* orbital, delocalized over the pyridine ring, indicating electrophilic sites.
HOMO-7.8π orbital, delocalized over the pyridine ring.
HOMO-LUMO Gap (ΔE)4.3Indicates moderate chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.denih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. uni-muenchen.de Red colors typically indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors denote electron-poor regions (positive potential), which are favorable for nucleophilic attack.

For the N-methylpyridinium cation, the MEP map shows a significant positive potential (blue region) delocalized across the entire molecule, which is expected for a cation. This positive charge is concentrated around the hydrogen atoms of the ring and the methyl group. This confirms the electrophilic nature of the cation, making it susceptible to attack by nucleophiles. Conversely, the acetate anion would exhibit a strong negative potential (red region) localized on its two oxygen atoms, highlighting its nucleophilic character. The MEP analysis provides a clear visual representation of the electrostatic attraction that governs the interaction between the N-methylpyridinium cation and the acetate anion. ias.ac.in

Potential Energy Surface (PES) Analysis and Molecular Stability

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgpythoninchemistry.org The PES is a fundamental concept in theoretical chemistry used to explore molecular stability, conformational changes, and reaction pathways. sydney.edu.auumn.edu Stable molecules, like the N-methylpyridinium cation, correspond to minima (valleys) on the PES. libretexts.org

The analysis of the PES for this compound involves mapping the energy as the acetate anion moves relative to the cation. This exploration reveals various local minima corresponding to different stable or metastable ion pair configurations. The global minimum represents the most stable arrangement of the ion pair. pythoninchemistry.org Transition states, which are saddle points on the PES, represent the energy barriers for converting between different conformations or for chemical reactions. libretexts.orgumn.edu The depth of the potential well associated with the optimized geometry of N-methylpyridinium indicates its thermodynamic stability.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods are invaluable for predicting and interpreting spectroscopic data. jocpr.comnih.gov By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. nih.govnih.gov For the N-methylpyridinium cation, characteristic vibrational modes include C-H stretching, C-N stretching, and ring deformation modes.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectra. nih.gov The electronic spectrum of the N-methylpyridinium cation is dominated by π → π* transitions within the aromatic ring. The agreement between calculated and experimental spectra can validate the accuracy of the computational model. nih.gov

Table 3: Selected Calculated Spectroscopic Data for the N-methylpyridinium Cation.
Spectroscopic PropertyCalculated ValueAssignment
Vibrational Frequency (cm⁻¹)~3100Aromatic C-H Stretch
Vibrational Frequency (cm⁻¹)~1630Pyridine Ring C=C/C=N Stretch
Electronic Transition (nm)~260S₀ → S₁ (π → π*)

Theoretical Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway on the potential energy surface. chemrxiv.org This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The activation energy, calculated as the energy difference between the reactants and the transition state, determines the reaction rate.

For the N-methylpyridinium cation, theoretical studies can explore various reaction mechanisms. For instance, the kinetics of its reaction with nucleophiles like the hydroxide (B78521) ion have been investigated, showing that the 2-position of the ring is highly reactive. rsc.org Computational models can detail the step-by-step process of nucleophilic addition to the pyridinium ring. acs.org Other studied mechanisms include its role in catalyzing reactions like pyridine-alkenylation. whiterose.ac.uk By analyzing the electronic structure changes along the reaction coordinate, researchers can gain a detailed understanding of bond-forming and bond-breaking processes, which is essential for reaction design and optimization.

Computational Studies on Non-Covalent Interactions and Hydrogen Bonding

No specific computational studies on the non-covalent interactions and hydrogen bonding of this compound were found in the available literature.

Geometric H/D Isotope Effects

No specific computational studies on the geometric H/D isotope effects of this compound were found in the available literature.

Reaction Kinetics and Mechanistic Pathways

Elucidation of N-Alkylation and Quaternization Reaction Mechanisms

The formation of N-methylpyridinium salts occurs through the N-alkylation of pyridine (B92270), a process also known as quaternization. This reaction involves the attack of the nitrogen atom of the pyridine ring on an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663).

The mechanism of N-alkylation of pyridines generally proceeds via a bimolecular nucleophilic substitution (SN2)-type pathway. wikipedia.org In this process, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. This leads to the formation of a transition state where a new N-C bond is forming concurrently with the cleavage of the bond between the carbon and the leaving group.

For more complex systems, such as 2,6-bis(α-iminoalkyl)pyridines reacting with organometallic reagents like MeLi, the N-alkylation can be a reversible process and may proceed through single electron-transfer (SET) mechanisms. researchgate.netfigshare.com In the case of polymer chains, the kinetics of quaternization can be influenced by a neighboring-group model, where the reaction rate of a pyridyl group is affected by whether its adjacent groups have already reacted. rsc.org This can lead to a retardation of the reaction rate compared to simple second-order kinetics.

Quaternization has been shown to be a valuable strategy for modifying the electronic properties of pyridine-containing materials. For instance, the quaternization of the pyridine nitrogen in diethynylpyridine-based polymers enhances π-electron delocalization along the polymer backbone. rsc.org In biological systems, the N-methylation of pyridine to form the N-methylpyridinium ion is an S-adenosyl-L-methionine-dependent reaction catalyzed by N-methyltransferases in tissues like the liver, lung, and kidney. nih.gov

Kinetic Analysis of Chemical Transformations Involving N-Methylpyridinium Intermediates

The quaternized nature of the N-methylpyridinium ring makes it an important intermediate in various catalytic and hydrolytic processes. Kinetic analysis of these transformations provides crucial insights into their reaction rates and mechanisms.

Oxidative addition is a fundamental step in many catalytic cycles, particularly in organometallic chemistry, where it involves an increase in both the oxidation state and the coordination number of a metal center. wikipedia.orglibretexts.org N-methylpyridinium intermediates can be involved in such cycles, often where a metal catalyst interacts with a pyridinium (B92312) salt or a substrate derived from it.

The general mechanism of oxidative addition can proceed through several pathways, including concerted, SN2-type, ionic, or radical pathways, depending on the metal and the substrate. wikipedia.org For example, in a generic palladium-catalyzed cross-coupling reaction, a Pd(0) species undergoes oxidative addition with a substrate (e.g., an aryl halide). libretexts.org While direct kinetic data for oxidative addition involving N-methylpyridinium acetate (B1210297) is not extensively detailed in the provided context, the principles apply. The pyridinium moiety can influence the electronic environment of the substrate, thereby affecting the kinetics of the oxidative addition step. The reaction often serves to activate the substrate for subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination. libretexts.orgresearchgate.net

Table 1: Key Features of Oxidative Addition Mechanisms

Mechanism Type Substrate Characteristics Key Features
Concerted Non-polarized (e.g., H-H, C-H) Three-centered transition state; ligands add in a cis orientation. libretexts.org
SN2-type Polarized/electrophilic (e.g., alkyl halides) Nucleophilic attack by the metal; inversion of stereochemistry at carbon. wikipedia.org
Ionic Substrates that dissociate in solution (e.g., HCl) Stepwise addition of ions to the metal center. wikipedia.org

N-methylpyridinium salts can undergo hydrolysis, particularly when substituted with suitable leaving groups. The kinetics of these reactions are often studied to understand the stability and reactivity of these compounds in aqueous environments.

The hydrolysis of substituted N-methylpyridinium salts by hydroxide (B78521) ions has been kinetically investigated. These reactions typically follow pseudo-first-order kinetics. researchgate.net The rate of hydrolysis is significantly influenced by the position and nature of the substituent on the pyridine ring. For instance, salts with a leaving group in the 2-position are generally the most reactive. rsc.org Quaternization dramatically increases the reactivity towards hydroxide ions; 4-methylsulphonylpyridine's reactivity is enhanced by a factor of 7.3 x 10⁸ upon methylation. rsc.org

Kinetic studies on the pyridinium-4-oxime-mediated hydrolysis of acetylthiocholine have also provided valuable rate constants. The process involves two stages: acetylation (oximolysis) and deacetylation (hydrolysis of the oxime-ester). nih.gov

Table 2: Selected Hydrolytic Reaction Rate Constants for N-Methylpyridinium Derivatives

Compound Reaction Conditions Rate Constant (k) Reference
2-Methoxy-N-methylpyridinium iodide Reaction with OH⁻ at 20°C 2.9 x 10⁻² L mol⁻¹ s⁻¹ rsc.org
3-Methoxy-N-methylpyridinium iodide Reaction with OH⁻ at 20°C 5.0 x 10⁻⁹ L mol⁻¹ s⁻¹ rsc.org
4-Methoxy-N-methylpyridinium iodide Reaction with OH⁻ at 20°C 7.6 x 10⁻⁴ L mol⁻¹ s⁻¹ rsc.org
O-acetyl-N-methylpyridinium-4-oxime iodide Neutral hydrolysis (water-catalyzed) kw = 2.0 x 10⁻⁶ s⁻¹ nih.gov
O-acetyl-N-methylpyridinium-4-oxime iodide Base hydrolysis (OH⁻-catalyzed) kOH = 1.0 M⁻¹ s⁻¹ nih.gov

Investigation of Ring Transformation Mechanisms

The pyridinium ring, especially when activated by N-alkylation, can undergo fascinating ring transformations upon reaction with various reagents. These transformations provide powerful synthetic routes to other heterocyclic systems.

Nucleophilic ring transformations of pyridinium salts are a well-established class of reactions that allow for the conversion of the pyridine skeleton into other carbo- or heterocyclic structures. clockss.org The increased electrophilicity of the pyridinium ring upon quaternization makes it more susceptible to nucleophilic attack. wur.nl

A common mechanistic pathway for these transformations is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism. chinesechemsoc.org This process is initiated by the nucleophilic addition to an electron-deficient carbon of the pyridinium ring (often at the C2, C4, or C6 position). This addition leads to the formation of a dihydropyridine-type adduct, which then undergoes ring opening to form an acyclic intermediate. Subsequent intramolecular cyclization of this intermediate, followed by elimination of a small molecule, leads to the formation of the new ring system. wur.nlchinesechemsoc.org For example, N-methylpyrimidinium salts can be converted into pyridines by reaction with active methylene (B1212753) compounds in a basic medium. wur.nl

A notable example is the superoxide radical anion (O₂•⁻) triggered degenerate ring transformation of N-benzylpyridinium salts. This reaction proceeds through ring opening, 6π-electrocyclization, and aromatization to reconstruct the pyridine core, allowing for the dual functionalization of the original pyridine. chinesechemsoc.org

Three-component reactions involving pyridinium salts or their derivatives, such as pyridinium ylides, offer an efficient way to construct complex molecules in a single step. Pyridinium ylides are 1,3-dipoles that can be generated in situ from N-substituted pyridinium salts, such as N-phenacylpyridinium bromide, in the presence of a base.

A well-documented example is the three-component reaction of β-ketonitriles, pyridinium ylide precursors, and aldehydes. nih.govorganic-chemistry.org This reaction proceeds through a cascade mechanism that includes:

Knoevenagel condensation: The β-ketonitrile reacts with the aldehyde.

Michael addition: The in situ generated pyridinium ylide adds to the product of the Knoevenagel condensation.

Intramolecular SN2 cyclization: The resulting intermediate undergoes cyclization to form the final product.

This one-pot transformation allows for the formation of two C-C bonds and one C-O bond, leading to the diastereoselective synthesis of highly substituted trans-4,5-dihydrofuran-3-carbonitriles. nih.govorganic-chemistry.org The regioselectivity of the reaction can be altered by changing the reactants; for example, using arylglyoxals instead of simple aldehydes can lead to the formation of 2H-pyran derivatives. nih.gov

Table 3: Example of a Three-Component Ring Transformation

Reactant 1 Reactant 2 Reactant 3 Catalyst/Base Product Class Mechanism Reference

Catalytic Activity and Mechanistic Roles in Chemical Processes

N-methylpyridinium acetate, as a type of pyridinium-based ionic liquid, demonstrates notable catalytic activity in various chemical transformations. Its role often involves influencing reaction rates and pathways through its distinct ionic and chemical properties.

A fundamental principle of catalysis is that a catalyst must bind to the transition state of a reaction more tightly than it binds to the substrate. libretexts.org This preferential binding lowers the activation energy of the reaction, thus increasing the reaction rate. libretexts.orgyoutube.com The ionic environment created by this compound can play a significant role in stabilizing charged or polar transition states.

The stabilization of a transition state can be influenced by several factors within the catalytic environment, including electrostatic interactions and solvation effects. libretexts.org In an ionic liquid like this compound, the charged species—the N-methylpyridinium cation and the acetate anion—can interact with and stabilize a polar transition state, which is a common feature in many organic reactions. For example, in SN2 reactions, the transition state has a developing charge that can be stabilized by a polar or ionic medium. The ability of the solvent or catalyst to solvate the transition state is critical; bulky substituents can hinder this solvation, leading to a higher activation energy. libretexts.org The distinct arrangement of cations and anions in an ionic liquid can create specific pockets that are well-suited to stabilize the geometry and charge distribution of a particular transition state.

Photochemical Reaction Pathways and Photodissociation Dynamics

Pyridinium salts, including this compound, are known to participate in various photochemical reactions, often leading to the formation of complex molecular structures. researchgate.net The absorption of ultraviolet light can excite the pyridinium moiety, initiating a cascade of events that includes dissociation and rearrangement.

Early work on electron donor-acceptor (EDA) complexes demonstrated that the adduct between naphthalene (an electron donor) and pyridinium‐1‐d acetate‐d3 (an electron acceptor) undergoes a charge transfer upon exposure to black light (λ=290–360 nm). nih.gov This process generates a radical ion pair, illustrating the role of pyridinium acetate in initiating photochemical transformations. nih.gov

The photodissociation dynamics of the isolated N-methylpyridinium ion have been studied in detail using laser photodissociation mass spectrometry. figshare.com When irradiated with ultraviolet light in the 230–280 nm range (36,000 – 43,000 cm⁻¹), the gas-phase N-methylpyridinium ion (C₅H₅N–CH₃⁺) undergoes dissociation primarily through the loss of a neutral methane (B114726) (CH₄) molecule. figshare.com This process is believed to occur on the ground state potential energy surface following internal conversion from the electronically excited S₁ state. The resulting ionic fragment is identified as a 2-pyridinylium ion. figshare.com

The photodissociation action spectrum reveals a broad, vibronically featured band. Quantum chemical calculations have helped assign the observed vibronic details to specific in-plane ring deformation modes of the N-methylpyridinium cation. figshare.com

Below is a data table summarizing the key photodissociation parameters for the N-methylpyridinium ion and its isotopologues.

Isotopologuem/zDissociation ChannelSpectral Region (cm⁻¹)Assigned 0–0 Transition (cm⁻¹)
C₅H₅N–CH₃⁺94Loss of CH₄36,000 - 43,00038,130
C₅H₅N–CD₃⁺97Loss of CD₃H36,000 - 43,00038,140
C₅D₅N–CH₃⁺99Loss of CH₃D36,000 - 43,00038,320

Advanced Research Applications and Functional Roles

Application in Prodrug Design and Delivery Systems

N-methylpyridinium acetate (B1210297) has been successfully utilized as a promoiety in prodrug design, a strategy aimed at overcoming the limitations of parent drug molecules, such as poor water solubility. researchgate.netethernet.edu.et By chemically modifying a drug with the N-methylpyridinium acetate group, researchers can create a temporarily inactive form of the drug that possesses more favorable physicochemical properties.

A notable example is the creation of a novel prodrug of the anticancer agent paclitaxel (B517696). acs.orgnih.gov The attachment of an this compound moiety to the C-2' position of paclitaxel results in a compound, 2'-MPA-paclitaxel, with significantly enhanced characteristics for therapeutic use. acs.orgnih.gov

The effectiveness of a prodrug strategy hinges on the reversible nature of the linkage between the drug and the promoiety. In the case of 2'-MPA-paclitaxel, the this compound group is attached via an ester linkage. This bond is designed to be stable in formulation but cleavable under physiological conditions to release the active parent drug. acs.orgnih.gov Research has demonstrated that this reversible blockage at the C-2' position yields a true prodrug of paclitaxel. acs.orgnih.gov In the absence of plasma, this modification leads to a complete abrogation of the specific microtubule assembly dynamics associated with paclitaxel and a 3-log reduction in cellular binding, confirming the temporary inactivation of the drug. acs.orgnih.gov

A primary challenge with paclitaxel is its poor water solubility, which complicates its formulation and administration. The incorporation of the this compound moiety dramatically improves the water solubility of the resulting prodrug. ethernet.edu.etacs.org This enhancement is a key advantage, facilitating the development of aqueous formulations. acs.orgnih.gov

Furthermore, the linkage is engineered to control the release of the active drug. In plasma, the ester bond of 2'-MPA-paclitaxel is hydrolyzed, releasing the parent paclitaxel. Studies on various taxoid onium salts, including the this compound derivative, have shown that these compounds release parental paclitaxel with half-lives ranging from 0.9 to 180 minutes, demonstrating the tunable nature of the release kinetics. acs.orgnih.govmdpi.com

Prodrug AttributeObservationSource(s)
Solubility Dramatically improved water solubility compared to the parent drug. acs.orgnih.gov
Linkage Reversible ester linkage at the C-2' position of paclitaxel. acs.orgnih.gov
Inactivation Complete abrogation of microtubule assembly dynamics in vitro. acs.orgnih.gov
Release Kinetics Releases parental paclitaxel in plasma with a half-life between 0.9 and 180 min. acs.orgnih.govmdpi.com

The therapeutic potential of the 2'-MPA-paclitaxel prodrug has been validated in several preclinical cancer models. acs.orgnih.govmdpi.com While structure/activity profiles in tissue culture revealed high cytotoxicity against a panel of 16 cancer cell lines, the in vivo findings for 2'-MPA-paclitaxel were decisively superior to other derivatives and the parent drug. acs.orgnih.gov

In xenograft models, the 2'-MPA-paclitaxel prodrug induced the regression of primary tumors. acs.orgnih.gov These studies demonstrated significant antitumor responses in models of non-small cell lung carcinoma, ovarian carcinoma, and prostate cancer. acs.orgnih.gov Notably, these superior therapeutic effects were achieved with reduced systemic toxicity compared to the parental paclitaxel, highlighting the promise of this this compound-based prodrug as a candidate for cancer therapy. acs.orgnih.govmdpi.com

Cancer ModelOutcome of 2'-MPA-paclitaxel TreatmentSource(s)
Non-small Cell Lung Carcinoma Induced regression of primary tumors. acs.orgnih.gov
Ovarian Carcinoma Induced regression of primary tumors. acs.orgnih.gov
Prostate Cancer Induced regression of primary tumors. acs.orgnih.gov
Systemic Toxicity Reduced systemic toxicity observed compared to parental paclitaxel. acs.orgnih.gov

Role in Catalysis and Materials Science

The unique chemical structure of this compound, comprising an organic cation and an acetate anion, places it within the class of compounds known as ionic liquids. jscimedcentral.commdpi.com Ionic liquids are valued for their low volatility, thermal stability, and tunable properties, making them useful in various chemical applications. nih.gov

The heterogenization of homogeneous catalysts is a strategy to immobilize a soluble catalyst onto an insoluble solid support. rsc.org This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org While the concept is well-established for various catalytic systems, specific applications detailing the use of this compound as a support or linker for this purpose are not prominent in the reviewed scientific literature.

This compound's composition of a pyridinium (B92312) cation and an acetate anion is characteristic of certain ionic liquids. jscimedcentral.commdpi.com Such compounds are explored as "green" solvents or reaction media in chemical synthesis. jscimedcentral.com Acetate-based ionic liquids, in particular, have been studied for various applications. For instance, they have been investigated as catalysts for the methanolysis of polyesters, demonstrating the potential of the acetate anion to participate in catalytic cycles. rsc.org In one study, this compound was identified as a product in a reaction mixture of monomethylthallium diacetate and pyridine (B92270) in methanol (B129727), indicating its stability in such a medium. researchgate.net Additionally, the high hygroscopicity of acetate-based ionic liquids has led to the proposal of their use as drying materials, a novel application in materials science. researchgate.net

Development of Advanced Fluorescent Probes and Sensing Platforms

The unique electronic properties of the N-methylpyridinium moiety have positioned it as a valuable component in the development of sophisticated fluorescent probes and sensing platforms. Its application in this field is largely centered on the design of molecules capable of exhibiting changes in their fluorescence properties in response to specific biological events or analytes.

Design Principles for N-Methylpyridinium-Containing Fluorophores

The design of fluorescent probes incorporating the N-methylpyridinium unit is guided by several key principles aimed at optimizing their photophysical properties for biological imaging and sensing. The cationic nature of the N-methylpyridinium group plays a crucial role in these designs.

A primary strategy involves using the N-methylpyridinium core as an electron-accepting moiety within a donor-acceptor (D-A) type fluorophore architecture. nih.gov In this arrangement, an electron-donating group is conjugated to the pyridinium ring. This design principle leverages the inherent electron-withdrawing capacity of the positively charged nitrogen atom to facilitate intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The incorporation of the methylpyridinium group enhances the electronegativity of the core, which can lead to red-shifts in both the absorption and emission spectra of the fluorophore. nih.gov

Furthermore, the cationic charge of the N-methylpyridinium unit improves the aqueous solubility of the resulting fluorescent probes, a critical factor for their application in biological systems. nih.govresearchgate.net This property also helps to reduce intermolecular π-π stacking, which can otherwise lead to fluorescence quenching. nih.gov The N-methylpyridinium moiety has also been recognized for its ability to act as a targeting group for specific cellular organelles, such as mitochondria. researchgate.net

The design of these fluorophores often involves a modular approach, where different electron-donating "arms" can be attached to the central pyridinium acceptor. nih.gov The number and chemical nature of these arms can be varied to fine-tune the photophysical properties of the probe, including its two-photon absorption cross-section, which is advantageous for deep-tissue imaging with reduced photodamage. nih.gov For instance, styrylpyridinium derivatives, which consist of an electron-donating group connected to the N-alkylpyridinium acceptor through a vinyl linker, are a well-studied class of fluorophores used as biochemical probes. nih.gov

Mechanisms of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental process that governs the fluorescence properties of many N-methylpyridinium-containing fluorophores. Upon absorption of light, an electron is promoted from a higher occupied molecular orbital (HOMO), typically localized on the electron-donating part of the molecule, to a lower unoccupied molecular orbital (LUMO), which is predominantly centered on the N-methylpyridinium acceptor. researchgate.net

This photoinduced electron transfer results in the formation of an excited state with a significant degree of charge separation, often referred to as an ICT state. researchgate.net The stability of this ICT state is highly sensitive to the polarity of the surrounding environment. In polar solvents, the ICT state is stabilized, which often leads to a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.net

The transition from the locally excited (LE) state to the ICT state can be influenced by molecular geometry. In some designs, twisting of the donor group with respect to the acceptor pyridinium ring in the excited state can lead to a more stabilized, charge-separated state, a phenomenon known as a twisted intramolecular charge transfer (TICT) state. researchgate.net This process can significantly impact the fluorescence quantum yield and lifetime.

The efficiency of ICT is a key determinant of the fluorophore's brightness and sensitivity as a sensor. By rationally designing the electronic coupling between the donor and the N-methylpyridinium acceptor, researchers can modulate the extent of charge transfer and, consequently, the fluorescence output in response to external stimuli.

"Covalent-Assembly" and "Molecular Disassembly" Principles

The principles of "covalent-assembly" and "molecular disassembly" represent advanced strategies for designing fluorescent probes that exhibit a "turn-on" or "turn-off" fluorescence response to a specific analyte or enzymatic activity. These approaches have been successfully applied to fluorophores containing the N-methylpyridinium scaffold.

The "covalent-assembly" principle involves the analyte-triggered formation of a highly fluorescent molecule from non-fluorescent or weakly fluorescent precursors. researchgate.net For example, a probe for detecting alkaline phosphatase activity has been designed using a 7-(diethylamino)-3-(N-methylpyridinium-4-yl)coumarin derivative. researchgate.net In its initial state, the probe is non-fluorescent. However, in the presence of the enzyme, a specific chemical reaction is initiated that leads to the formation of the highly emissive coumarin (B35378) fluorophore.

Conversely, the "molecular disassembly" principle relies on the analyte-induced breakdown of a complex that quenches the fluorescence of a probe. researchgate.net An example of this is a probe for pyrophosphate (PPi) sensing. In this design, an ortho-formylated 7-hydroxy-3-(N-methylpyridinium-4-yl)coumarin is complexed with a metal ion, such as Fe(III), which quenches its fluorescence. The addition of pyrophosphate, which has a high affinity for the metal ion, leads to the disassembly of the complex and the restoration of the coumarin's fluorescence. researchgate.net

These design strategies offer high sensitivity and selectivity, as the fluorescence signal is directly linked to a specific chemical transformation triggered by the target analyte.

Biomarker Research and Analytical Method Development

N-methylpyridinium has emerged as a significant molecule in the field of biomarker research, particularly in the context of dietary intake assessment. Its unique origin and metabolic stability have led to the development of specific analytical methods for its quantification in biological samples.

N-Methylpyridinium as a Biomarker for Dietary Intake

N-methylpyridinium (NMP) is recognized as a promising biomarker for the consumption of roasted coffee. nih.govmdpi.com It is not naturally present in green coffee beans but is formed during the roasting process through the thermal degradation of its precursor, trigonelline. mdpi.com This formation makes NMP a specific indicator of the intake of roasted coffee products.

The suitability of NMP as a dietary biomarker is supported by several key characteristics:

Specificity: NMP is primarily found in roasted coffee, making its presence in biological fluids a strong indicator of coffee consumption.

Chemical Stability: The compound is chemically very stable. mdpi.com

Metabolic Inertness: NMP is absorbed into the bloodstream and is excreted largely unchanged in the urine. mdpi.com

Dose-Response Relationship: The absorption of NMP is concentration-dependent. mdpi.com

Detection Window: Elevated levels of NMP can be detected in urine for up to 72 hours after coffee consumption, providing a reasonable window for assessing recent intake. researchgate.net

These properties allow for the objective differentiation between individuals who have consumed coffee and those who have not, which is valuable in nutritional studies to monitor compliance with dietary interventions. researchgate.netmdpi.com While NMP is a reliable qualitative marker, its use for quantifying the exact amount of coffee consumed is more complex due to variations in roasting conditions and the volume of coffee ingested. nih.gov

BiomarkerFood SourcePrecursorDetection Window in Urine
N-methylpyridinium (NMP)Roasted CoffeeTrigonellineUp to 72 hours

Analytical Methodologies for Quantification in Biological Matrices

The accurate and sensitive quantification of N-methylpyridinium in biological fluids such as urine and plasma is essential for its validation and application as a dietary biomarker. The primary analytical techniques employed for this purpose are based on liquid chromatography coupled with mass spectrometry (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the determination of NMP in biological samples. It offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. The methodology typically involves the following steps:

Sample Preparation: Urine or plasma samples are often pre-treated to remove interfering substances. This can involve protein precipitation for plasma or a simple dilution for urine.

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Hydrophilic interaction liquid chromatography (HILIC) is frequently used to separate the polar NMP from other components in the matrix. researchgate.net

Mass Spectrometric Detection: The separated NMP is then introduced into a mass spectrometer for detection and quantification. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific precursor-to-product ion transition for NMP.

Method Validation: The reliability of these analytical methods is established through rigorous validation, which includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameters for N-methylpyridinium Quantification by LC-MS/MS in Human Urine
ParameterReported Value/RangeReference
LinearityDemonstrated over a relevant concentration range nih.gov
Accuracy (Bias %)Typically within ±15% nih.gov
Precision (CV %)Intra-day and inter-day precision generally <15% nih.gov
Limit of Quantification (LOQ)0.1 µmol/L nih.gov
Analytical Methods for N-methylpyridinium in Biological Samples
TechniqueMatrixKey Features
HPLC-UVPlasmaGood for higher concentrations, less sensitive than MS
LC-MS/MSUrine, PlasmaHigh sensitivity and specificity, the gold standard

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of chemical systems composed of multiple discrete molecular subunits. nih.gov These systems are held together and organized by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. nih.govresearchgate.net A central concept within this field is host-guest chemistry, which involves the formation of unique structural complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. researchgate.netdocumentsdelivered.com This interaction is highly specific, relying on molecular recognition principles where the size, shape, and chemical properties of the host and guest are complementary. rsc.org The N-methylpyridinium cation, due to its positive charge and aromatic nature, is an excellent guest for various host systems.

The positively charged and planar N-methylpyridinium moiety makes it an ideal guest for encapsulation by various electron-rich macrocyclic hosts. These non-covalent interactions are driven by a combination of forces, including ion-dipole interactions, hydrophobic effects, and van der Waals forces. wikipedia.org

One prominent class of macrocyclic hosts is the cucurbit[n]urils (CB[n]), which are pumpkin-shaped molecules with a hydrophobic cavity and two hydrophilic, electronegative portals lined with carbonyl groups. wikipedia.orgnih.gov The N-methylpyridinium cation exhibits strong binding affinity with cucurbiturils, particularly cucurbit liverpool.ac.ukuril (CB7). Research on 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin (TMPyP) has demonstrated that the CB7 macrocycle selectively binds to and "crowns" each of the four N-methylpyridyl groups on the porphyrin periphery. acs.org This host-guest interaction is characterized by a high binding affinity, leading to the formation of stable, self-assembled supramolecular structures in aqueous solutions. acs.org

Another class of macrocycles, pillar[n]arenes, also serve as effective hosts for pyridinium guests. Pillar[n]arenes are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, creating a cylindrical, pillar-shaped structure. wikipedia.org Their cavities are electron-rich due to the constituent 1,4-dialkoxybenzene units, giving them a strong affinity for binding electron-deficient and cationic guests like the N-methylpyridinium ion. wikipedia.org

Table 2: N-methylpyridinium Interactions with Macrocyclic Hosts
Macrocyclic HostKey Structural FeatureDriving Force for Interaction with N-methylpyridiniumExample
Cucurbit[n]urils (e.g., CB7)Hydrophobic cavity with electronegative carbonyl portals. wikipedia.orgIon-dipole interactions between the cation and portals; hydrophobic effect. wikipedia.orgCB7 "crowns" the N-methylpyridyl groups of a porphyrin derivative. acs.org
Pillar[n]arenesElectron-rich cylindrical cavity from dialkoxybenzene units. wikipedia.orgAffinity for electron-deficient and cationic guests. wikipedia.orgGeneral preference for binding pyridinium moieties. wikipedia.org

The N-methylpyridinium cation can function as an electron acceptor in the formation of inter-ionic charge-transfer (CT) complexes. These complexes arise from the electrostatic attraction between a cationic electron acceptor and an anionic electron donor, leading to a weak electronic transition that gives rise to a characteristic CT absorption band in the visible spectrum. chemrxiv.org

Studies have shown that N-methylpyridinium derivatives, such as mono- and bis-pyridinium-4-oxime cations, form colored, supramolecular CT complexes with the hexacyanoferrate(II) anion, which acts as the electron donor. chemrxiv.org In aqueous solution, these donor-acceptor pairings exhibit a distinct charge-transfer band. The energy of this band is directly related to the electron affinity and LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridinium acceptor. chemrxiv.org By modifying the substituent on the nitrogen atom of the pyridinium ring, it is possible to tune the electrochemical properties of the acceptor and thus alter the color and spectroscopic characteristics of the resulting CT complex. chemrxiv.org This demonstrates the role of the N-methylpyridinium scaffold as a tunable component in the design of photoactive supramolecular materials.

Synthesis of Complex Organic Scaffolds and Heterocycles

The N-methylpyridinium salt is not merely a stable final product but also a versatile intermediate in organic synthesis. Its reactivity, stemming from the electron-deficient nature of the pyridinium ring, allows it to serve as a precursor for a variety of more complex heterocyclic structures.

N-methylpyridinium salts are valuable starting materials for the synthesis of substituted pyridones. A classic and reliable method for preparing 1-methyl-2-pyridone (B167067) involves the oxidation of an N-methylpyridinium salt. The synthesis begins with the N-methylation of pyridine, for example with dimethyl sulfate (B86663), to form the N-methylpyridinium salt. stackexchange.comwikipedia.org Subsequent treatment of this salt in an aqueous solution with sodium hydroxide (B78521) and an oxidizing agent like potassium ferricyanide (B76249) leads to the formation of 1-methyl-2-pyridone. stackexchange.com This transformation relies on the nucleophilic addition of a hydroxide ion to the C2 position of the electron-deficient ring, followed by oxidation. Similarly, 2-halopyridinium salts can serve as precursors to N-alkenyl-2-pyridones, a reaction that avoids common issues related to competing N- versus O-alkylation of pyridones. acs.org

Furthermore, pyridinium salts are key intermediates in the Zincke reaction, a process that transforms one pyridine into a new, substituted pyridinium salt. acemap.infowikipedia.org In this reaction, a pyridine is first activated by reacting with a compound like 2,4-dinitro-chlorobenzene to form an N-arylpyridinium salt. This activated salt then undergoes ring-opening upon reaction with a primary amine. The resulting intermediate, a Zincke imine, subsequently re-closes to form a new, diversely substituted pyridinium salt, displacing the original N-aryl group. digitellinc.comchemrxiv.orgwikipedia.org This ring-opening and ring-closing sequence allows for the introduction of a wide variety of substituents onto the nitrogen atom, effectively using the initial pyridine ring as a scaffold to build more complex pyridinium derivatives. digitellinc.com

The unique reactivity of pyridinium salts makes them powerful intermediates in the total synthesis of complex natural products, particularly alkaloids. researchgate.net They serve as versatile building blocks for constructing dihydropyridine, piperidine, and other heterocyclic cores found in many biologically active molecules. researchgate.net For instance, chiral 1-acylpyridinium salts have been used as key intermediates in highly stereocontrolled syntheses, enabling the construction of complex molecular architectures. researchgate.net The addition of nucleophiles, such as zinc enolates, to these pyridinium salts can furnish substituted dihydropyridones with precise stereochemical control, which are then elaborated into natural product targets. researchgate.net This strategy has been successfully applied in the total synthesis of alkaloids such as Geissoschizine and Lepadin B. researchgate.net

The Zincke reaction also provides a strategic pathway in natural product synthesis. The ring-opening of pyridinium salts to form Zincke aldehydes (using secondary amines) generates highly functionalized, linear intermediates. liverpool.ac.ukwikipedia.org These aminopentadienals are valuable precursors that can be used to construct complex polycyclic systems through cascade reactions. liverpool.ac.uk This approach has been instrumental in the synthesis of manzamine alkaloids and has been applied to construct key intermediates in a concise total synthesis of strychnine. wikipedia.org The ability to convert a simple, stable aromatic ring into a reactive, acyclic intermediate that can be refashioned into intricate scaffolds highlights the strategic importance of N-methylpyridinium and related salts in advancing the synthesis of complex organic molecules. nih.govresearchgate.net

Q & A

Basic: What are the established methods for synthesizing N-methylpyridinium acetate, and how is its structure validated?

Methodological Answer:
this compound is typically synthesized via quaternization of pyridine derivatives using methylating agents (e.g., methyl iodide) followed by anion exchange with acetate. For example, in the synthesis of analogous N-methylpyridinium salts, the reaction involves refluxing pyridine with methyl iodide in acetonitrile, followed by metathesis with silver acetate to replace the counterion . Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm quaternization (e.g., downfield shift of pyridinium protons).
  • X-ray Crystallography: Resolves crystal packing, counterion interactions, and non-classical hydrogen bonds (e.g., C–H∙∙∙O interactions with acetate) .
  • Mass Spectrometry: Validates molecular weight and purity.

Basic: How do pH and micellization influence the stability of this compound in aqueous solutions?

Methodological Answer:
Stability studies involve:

  • pH-Rate Profiling: Conduct kinetic experiments across pH 4.0–8.0 at controlled temperatures (e.g., 25°C). Degradation follows apparent zero-order kinetics under basic conditions, with minimal acid catalysis below pH 4.0 .
  • Critical Micelle Concentration (CMC): Determine via pulsating bubble surfactometry. For N-methylpyridinium derivatives, micellization (CMC ≈34 µg/mL) slows degradation by sequestering the compound in hydrophobic cores, reducing hydrolysis .
    Table 1: Stability Data for N-Methylpyridinium Derivatives
ConditionDegradation Rate (µg/mL·h)Conversion to Parent Compound
pH 4.0 (buffer)0.12<5%
pH 8.0 (buffer)0.45<5%
Human Plasma0.30~25%

Advanced: How can decomposition kinetics of this compound be modeled under varying pH and temperature?

Methodological Answer:

  • Zero-Order Kinetics: Observed in buffered solutions due to micelle-limited reactant availability. Use HPLC or UV-Vis to monitor concentration over time .
  • Arrhenius Analysis: Perform degradation studies at multiple temperatures (e.g., 25–40°C) to calculate activation energy (EaE_a) and predict shelf-life.
  • Computational Modeling: Density Functional Theory (DFT) simulates transition states and hydrolysis pathways, validating experimental rate constants .

Advanced: How to resolve contradictions in the role of this compound in electrochemiluminescence (ECL) systems?

Methodological Answer:
Conflicting reports on ECL efficiency (e.g., [Ru(bpy)₃]²⁺ vs. [Ru(phen)₃]²⁺ with N-methylpyridinium co-reactants) require:

  • Controlled Comparative Studies: Standardize conditions (pH, electrolyte, co-reactant concentration) to isolate ligand effects. For example, in acetate buffer (pH 4), measure ECL intensity ratios under identical instrumentation .
  • Mechanistic Probes: Use cyclic voltammetry and spectroelectrochemistry to correlate redox potentials with ECL emission pathways.
  • Multivariate Analysis: Account for solvent polarity, ion pairing, and counterion effects (e.g., acetate vs. iodide) on charge transfer .

Advanced: How does micelle formation alter the degradation pathway of this compound?

Methodological Answer:
Micellization redirects degradation from hydrolysis to aggregation-dependent pathways:

  • Dynamic Light Scattering (DLS): Monitor micelle size and stability under degradation conditions.
  • Surface Tension Measurements: Correlate CMC with rate changes; micelles reduce interfacial reactivity.
  • Mass Spectrometry-Tandem MS (MS/MS): Identify degradation byproducts (e.g., demethylated species) in micellar vs. non-micellar systems .

Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • FT-IR Spectroscopy: Detect acetate counterion vibrations (e.g., C=O stretch at ~1700 cm⁻¹).
  • Single-Crystal XRD: Resolve polyiodide networks (if present) and Coulombic interactions stabilizing the lattice .
  • Elemental Analysis: Validate C/H/N ratios to confirm stoichiometry after synthesis.

Advanced: How can computational and experimental methods optimize regioselective reactions using this compound?

Methodological Answer:

  • Mechanistic Studies: Combine DFT calculations (e.g., Fukui indices) with kinetic isotope effects to predict C6-selectivity in arylation reactions .
  • In Situ NMR Monitoring: Track reaction intermediates (e.g., N-methylpyridinium-activated complexes) to refine catalytic conditions.
  • DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to maximize yield and selectivity.

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